molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

4-Chloro-3-nitrobenzoic acid

Cat. No. B146349
Key on ui cas rn: 96-99-1
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Patent
US04835306

Procedure details

To a 2-liter, 3-necked, round-bottom flask is added 680 ml of concentrated H2SO4 and 400 g of p-chlorobenzoic acid. The mixture is stirred and brought to 0° C. by means of a constant temperature bath. A solution of concentrated HNO3 (216 ml) and concentrated H2SO4 (216 ml) is added dropwise to the reaction mixture at such a rate as to maintain the temperature between 10° C. and 25° C. Upon completion of the addition, the reaction temperature is raised to 37° C. and the mixture is allowed to stir for a period of 10-14 hours. The reaction mixture is then poured over crushed ice and the product, 4-chloro-3-nitrobenzoic acid, is filtered and dried, having a yield of 525.7 g or 98.7 percent with a melting point of 178° C.-180° C. This material is used without further purification.
Name
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
216 mL
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[N+:11]([O-])([OH:13])=[O:12]>OS(O)(=O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
216 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
216 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Quantity
680 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to 0° C. by means of a constant temperature bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 10° C. and 25° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
to stir for a period of 10-14 hours
Duration
12 (± 2) h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
FILTRATION
Type
FILTRATION
Details
the product, 4-chloro-3-nitrobenzoic acid, is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This material is used without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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